molecular formula C30H26ClN3O3S B2462005 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide CAS No. 330557-98-7

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

Cat. No. B2462005
CAS RN: 330557-98-7
M. Wt: 544.07
InChI Key: LHGNLGOVFVHMKS-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C30H26ClN3O3S and its molecular weight is 544.07. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial and Antimalarial Applications

This compound has been found to have potent antileishmanial and antimalarial activities . Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . The compound displayed superior antipromastigote activity, which was more active than standard drugs .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound . These studies help in understanding the interaction of the compound with its target protein, which can be useful in drug design and optimization .

Antimicrobial Activity

The compound has been found to have antimicrobial activity . It shows moderate antimicrobial activity, which can be useful in the development of new antimicrobial agents .

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques . These include FT-IR, UV–visible, and 1H NMR techniques . This helps in understanding the structure and properties of the compound .

XRD Crystal Structure Analysis

The crystal structure of the compound has been elucidated using X-ray diffraction technique . This provides valuable information about the arrangement of atoms in the crystal and the chemical bonds between them .

DFT Studies

Density Functional Theory (DFT) studies have been conducted on this compound . These studies help in understanding the electronic structure of the compound, which can be useful in predicting its reactivity .

Fast Proton-Induced Fission

Fast proton-induced fission of 238U has been investigated using this compound . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Isotope Production

In the fission process of 238U by protons with energy higher than 20 MeV, this compound becomes of interest for the production of radioisotopes . These radioisotopes have applications in medicine, electronics, industry and other fields of human activities .

properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26ClN3O3S/c1-18-12-14-20(15-13-18)25(35)17-38-30-22(16-32)28(21-8-4-5-9-23(21)31)27(19(2)33-30)29(36)34-24-10-6-7-11-26(24)37-3/h4-15,28,33H,17H2,1-3H3,(H,34,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGNLGOVFVHMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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